

CCT367766 Off-Target Proteomics: A Comparative Analysis

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Compound of Interest

Compound Name: CCT367766

Cat. No.: B606558

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the off-target profile of the pirin degrader **CCT367766** against other known pirin-targeting compounds. The following sections present supporting experimental data, detailed methodologies, and visual representations of key processes to facilitate a comprehensive understanding of **CCT367766**'s selectivity.

CCT367766 is a third-generation heterobifunctional protein degradation probe, also known as a Proteolysis Targeting Chimera (PROTAC), designed to selectively target the protein pirin for degradation.[1] Pirin is a transcriptional regulator implicated in various cellular processes, and its dysregulation has been associated with diseases such as cancer.[2] Understanding the selectivity and potential off-target effects of compounds like **CCT367766** is crucial for their development as therapeutic agents and research tools.

Quantitative Off-Target Proteomics Analysis

A key study utilizing unbiased, whole-proteome mass spectrometry provides a quantitative assessment of **CCT367766**'s selectivity. In this experiment, SK-OV-3 human ovarian cancer cells were treated with **CCT367766**, and the relative protein abundance was measured using tandem mass tagging (TMT). The results demonstrated the high selectivity of **CCT367766** for its intended target.

Table 1: Quantitative Proteomics of **CCT367766** in SK-OV-3 Cells

Treatment	Total Quantifiable Proteins	Significantly Depleted Proteins (p(adj) < 0.05)	Fold Reduction of Pirin
50 nM CCT367766 (4h)	8547	Pirin	2.3-fold

Data sourced from Chessum et al., J Med Chem, 2018.[3]

This analysis revealed that out of over 8,500 quantified proteins, only pirin showed a statistically significant decrease in protein levels upon treatment with **CCT367766**. [3]

Comparison with Alternative Pirin-Targeting Compounds

Direct, quantitative, whole-proteome off-target analyses for alternative pirin inhibitors are not as readily available in the published literature. However, data from other experimental approaches provide some insight into the selectivity of these compounds.

CCT251236: This compound is a precursor to **CCT367766** and a direct inhibitor of pirin.[4] A chemical proteomics pull-down experiment was conducted to identify its molecular targets. This study identified pirin as a high-affinity target with very few other proteins being significantly enriched. While not a quantitative, whole-proteome analysis, this result suggests a high degree of selectivity for **CCT251236**.

CCG-1423/CCG-203971 Series: These compounds are inhibitors of the Rho/MRTF/SRF signaling pathway, and pirin has been identified as one of their molecular targets. An affinity pull-down experiment using a derivative of this series (**CCG-222740**) followed by proteomic analysis identified pirin as a primary target in cell lysates. However, a comprehensive, quantitative analysis of off-target interactions across the proteome has not been reported, making a direct comparison of selectivity with **CCT367766** challenging.

TphA: This small molecule was identified as a direct binder of pirin through a screen of an immobilized compound library. However, its cellular effects were reported to be modest, and detailed off-target proteomics data is not available.

Table 2: Comparison of Pirin-Targeting Compounds

Compound	Mechanism of Action	Off-Target Analysis Method	Key Off-Target Findings
CCT367766	Pirin Degradator (PROTAC)	Whole-Proteome Mass Spectrometry (TMT)	Highly selective; only pirin significantly depleted out of 8547 proteins.
CCT251236	Pirin Inhibitor	Chemical Proteomics Pull-Down	Highly selective; very few off-targets identified.
CCG-1423/ CCG-203971	Pirin/Rho Pathway Inhibitor	Affinity Pull-Down Proteomics	Pirin identified as a primary target; comprehensive off-target profile not determined.
TphA	Pirin Inhibitor	Not Reported	No off-target proteomics data available.

Experimental Protocols

Whole-Proteome Mass Spectrometry of **CCT367766**:

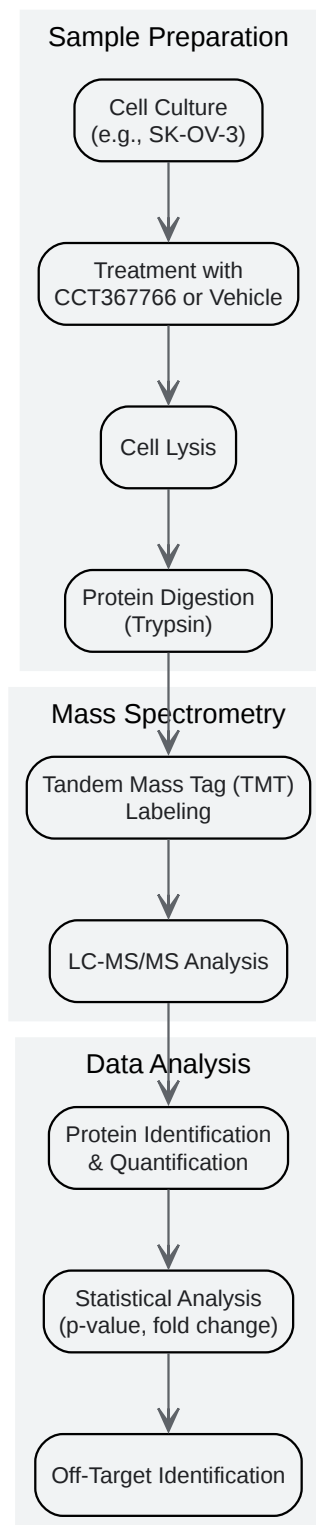
SK-OV-3 cells were treated with 50 nM **CCT367766** or a vehicle control for 4 hours. Cell lysates were collected, and proteins were digested into peptides. The resulting peptides were labeled with tandem mass tags (TMT) for relative quantification. The labeled peptides were then analyzed by mass spectrometry. Protein abundance was compared between the **CCT367766**-treated and vehicle-treated cells. Statistical analysis, including Benjamini-Hochberg correction, was used to identify proteins with a significant change in expression.

Chemical Proteomics Pull-Down for CCT251236:

A chemical probe based on the CCT251236 scaffold was synthesized and immobilized on beads. These beads were then incubated with human cancer cell lysate to capture interacting proteins. After washing to remove non-specific binders, the captured proteins were eluted and identified by mass spectrometry.

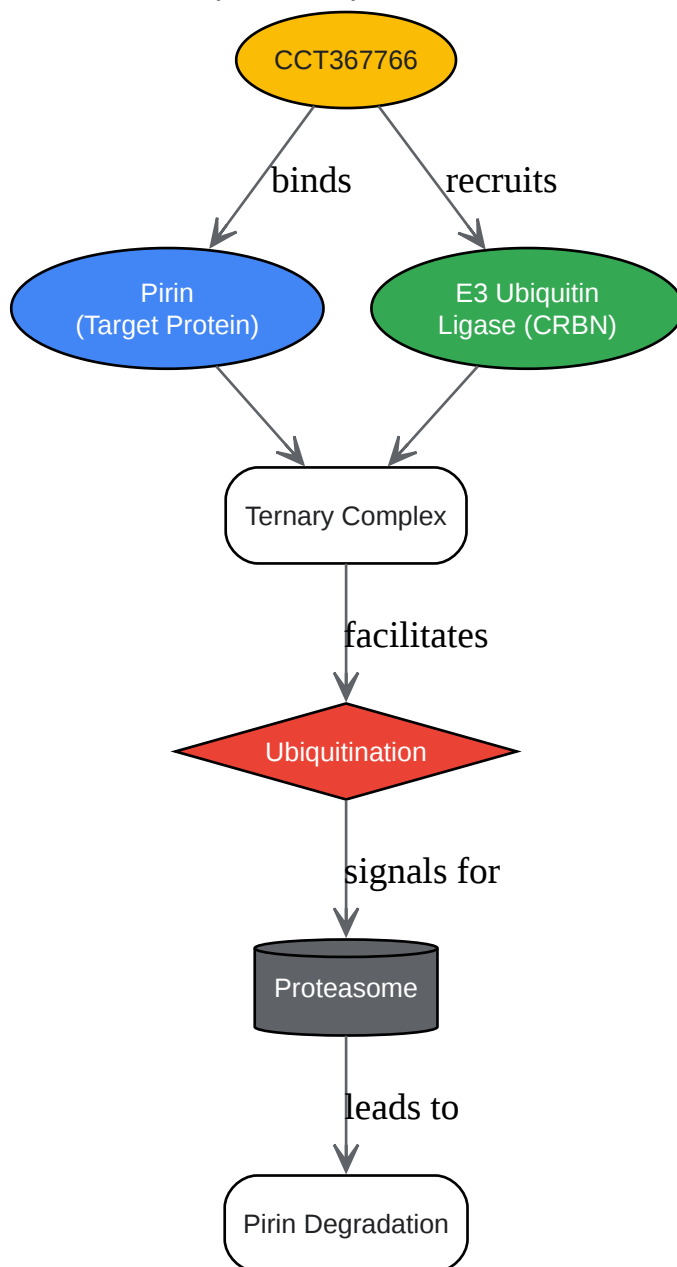
Signaling Pathways and Experimental Workflows

Off-Target Proteomics Experimental Workflow

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Caption: Workflow for quantitative off-target proteomics analysis.

CCT367766 (PROTAC) Mechanism of Action



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